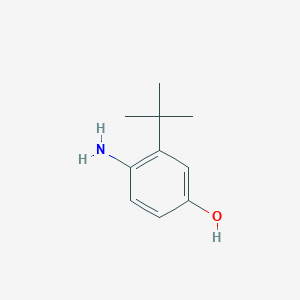

4-Amino-3-tert-butylphenol

Description

4-Amino-3-tert-butylphenol is a phenolic derivative featuring an amino group (-NH₂) at the para position and a bulky tert-butyl (-C(CH₃)₃) substituent at the meta position relative to the hydroxyl group. This structural configuration imparts unique physicochemical properties, including altered acidity, solubility, and steric effects, which influence its reactivity and applications.

Properties

IUPAC Name |

4-amino-3-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHOFAIIJYAVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599026 | |

| Record name | 4-Amino-3-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24197-41-9 | |

| Record name | 4-Amino-3-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-tert-butylphenol can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 4-nitro-3-tert-butylphenol, using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst. Another method involves the direct amination of 3-tert-butylphenol using ammonia or an amine under suitable conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The nitro compound is typically reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

4-Amino-3-tert-butylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.

Mechanism of Action

The mechanism of action of 4-Amino-3-tert-butylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Amino-3-tert-butylphenol with three structurally analogous compounds identified in the evidence, focusing on substituent effects, applications, and hazards.

4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)

- Structure: Features a nitro (-NO₂) group at the ortho position and a tert-butyl group at the para position.

- Molecular Formula: C₁₀H₁₃NO₃ .

- Key Differences: Reactivity: The electron-withdrawing nitro group increases acidity (lower pKa) compared to the electron-donating amino group in this compound. Applications: Used as a "miscellaneous intermediate" in chemical synthesis, whereas amino-substituted phenols are often employed in pharmaceuticals or antioxidants .

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure : Contains a sec-butyl (-CH(CH₂CH₃)₂) group at the para position and two tert-butyl groups at ortho positions .

- Key Differences: Steric Effects: The dual tert-butyl groups create significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to this compound. Solubility: Increased hydrophobicity due to bulky substituents may limit solubility in polar solvents. Applications: Likely used as an antioxidant or stabilizer in polymers, similar to other hindered phenols .

(4-Amino-3-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)methanol (CAS 2060041-65-6)

- Structure: Incorporates a silyl-protected hydroxyl group (-O-Si(CH₃)₂C(CH₃)₃) and an amino group .

- Key Differences: Stability: The silyl group enhances stability against oxidation, a property absent in this compound. Applications: Silyl-protected phenols are intermediates in organic synthesis, particularly in drug development .

Data Table: Comparative Analysis of Phenolic Derivatives

Research Findings and Trends

- Substituent Impact: Bulky groups (e.g., tert-butyl) enhance thermal stability but reduce solubility. Electron-donating groups (e.g., -NH₂) increase nucleophilicity, while electron-withdrawing groups (e.g., -NO₂) favor electrophilic reactions .

- Synthetic Utility : Silyl-protected derivatives (e.g., CAS 2060041-65-6) are pivotal in multi-step syntheses due to their protective role .

Biological Activity

4-Amino-3-tert-butylphenol is a phenolic compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications and environmental interactions. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound, also known by its CAS number 102-77-2, exhibits a molecular formula of and a molecular weight of 165.23 g/mol. It is characterized by an amino group (-NH2) and a tert-butyl group attached to a phenolic ring, which influences its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is particularly relevant in neuroprotection and the prevention of degenerative diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, such as acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. Inhibition of AChE has implications for treating conditions like Alzheimer's disease.

- Endocrine Disruption Potential : Studies have suggested that compounds similar to this compound may act as endocrine disruptors, impacting hormonal balance and potentially leading to adverse health effects.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results demonstrated that the compound effectively scavenged free radicals, indicating its potential use as an antioxidant agent in pharmaceuticals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Scavenging | 8.7 |

Enzyme Inhibition Studies

Inhibition studies on AChE revealed that this compound has a moderate inhibitory effect with an IC50 value of approximately 20 µM. This suggests potential applications in neurodegenerative disease treatment.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 20 |

| Butyrylcholinesterase (BChE) | 30 |

Case Studies

- Neuroprotective Effects : A case study involving neuronal cell cultures treated with this compound showed reduced levels of reactive oxygen species (ROS), suggesting protective effects against oxidative stress-induced cell damage.

- Environmental Impact Assessment : Research on the environmental persistence of phenolic compounds indicated that this compound could accumulate in aquatic systems, raising concerns about its ecological impact and potential bioaccumulation.

Safety and Toxicology

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high concentrations may lead to cytotoxic effects in certain cell lines, necessitating further research into safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.